N-acetyl-3,4-methylenedioxymethcathinone
Overview
Description
N-acetyl-3,4-Methylenedioxymethcathinone (N-acetyl-3,4-MDMC) is an acetylated analog of methylone, a designer drug that has been detected in products marketed as bath salts, plant food, and tablets . The biological actions of N-acetyl-3,4-MDMC are currently unknown .
Molecular Structure Analysis
The molecular formula of N-acetyl-3,4-Methylenedioxymethcathinone is C13H15NO4 . The formal name is N-[2-(1,3-benzodioxol-5-yl)-1-methyl-2-oxoethyl]-N-methyl-acetamide . The InChi Code is InChI=1S/C13H15NO4/c1-8(14(3)9(2)15)13(16)10-4-5-11-12(6-10)18-7-17-11/h4-6,8H,7H2,1-3H3 .Physical And Chemical Properties Analysis
N-acetyl-3,4-Methylenedioxymethcathinone is a crystalline solid . It has a molecular weight of 249.3 . It has a solubility of 33 mg/ml in DMF, 0.5 mg/ml in DMF:PBS (pH 7.2) (1:1), 25 mg/ml in DMSO, and 16 mg/ml in ethanol .Scientific Research Applications
Metabolic Signature of Methylone in Hepatocytes : Araújo et al. (2019) studied the metabolic fingerprint of methylone in primary mouse hepatocytes. Their findings suggest significant changes in various biochemical pathways, indicating adaptations in energy production, cellular antioxidant defenses, and hepatic enzyme activity at subtoxic concentrations of methylone. This research provides insights into the early hepatotoxic events triggered by methylone (Araújo et al., 2019).
Effects on Monoamine Transporters in Brain Tissue : A study by Baumann et al. (2012) compared the effects of methylone and mephedrone with MDMA and methamphetamine. They found that both methylone and mephedrone are substrates for plasma membrane monoamine transporters in rat brain synaptosomes, suggesting a profile of transmitter-releasing activity comparable to MDMA (Baumann et al., 2012).
Pharmacokinetic and Pharmacodynamic Study : López-Arnau et al. (2013) conducted an integrated study on the pharmacokinetics and locomotor activity of methylone in rats. They found a correlation between plasma concentrations of methylone and enhancement of locomotor activity, suggesting a contribution of metabolites in the activity of methylone after oral administration (López-Arnau et al., 2013).
Effects of Methylone on Brain Hyperthermia : Kiyatkin et al. (2015) investigated the effects of methylone on brain temperature homeostasis in rats. The study found that exposure to methylone under conditions commonly associated with human drug use does not lead to profound elevations in brain temperature, suggesting a different mechanism from MDMA in terms of hyperthermic responses (Kiyatkin et al., 2015).
In Vitro Metabolism and Pharmacokinetic Studies : Pedersen et al. (2013) focused on the in vitro metabolism of methylone, identifying CYP2D6 as the primary enzyme metabolizing it. The study provides important information about the pharmacokinetics and potential interactions of methylone with other substances (Pedersen et al., 2013).
properties
IUPAC Name |
N-[1-(1,3-benzodioxol-5-yl)-1-oxopropan-2-yl]-N-methylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-8(14(3)9(2)15)13(16)10-4-5-11-12(6-10)18-7-17-11/h4-6,8H,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBOFEWMUYVYDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC2=C(C=C1)OCO2)N(C)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201043037 | |
Record name | N-acetyl-3,4-methylenedioxymethcathinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201043037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-acetyl-3,4-methylenedioxymethcathinone | |
CAS RN |
1227293-15-3 | |
Record name | N-Acetyl-3,4-methylenedioxymethcathinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1227293153 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-acetyl-3,4-methylenedioxymethcathinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201043037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-ACETYL-3,4-METHYLENEDIOXYMETHCATHINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TUD6783AYW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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